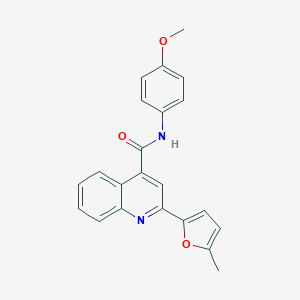![molecular formula C28H26N2O5S B332649 DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B332649.png)
DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline moiety with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the quinoline moiety followed by its coupling with the thiophene ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its quinoline and thiophene moieties are known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The quinoline moiety is known to interact with DNA and proteins, while the thiophene ring can participate in electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3-methyl-5-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate
- Diethyl 3-methyl-5-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate
Uniqueness
DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C28H26N2O5S |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
diethyl 3-methyl-5-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C28H26N2O5S/c1-5-34-27(32)23-17(4)24(28(33)35-6-2)36-26(23)30-25(31)20-15-22(18-11-9-10-16(3)14-18)29-21-13-8-7-12-19(20)21/h7-15H,5-6H2,1-4H3,(H,30,31) |
Clé InChI |
IXXIPMLNFNCKNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B332567.png)


![Ethyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B332571.png)
![N-[4-(diethylamino)phenyl]heptanamide](/img/structure/B332572.png)
![2-(3,4-dichlorophenyl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B332574.png)
![Methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B332575.png)
![2-(4-Chloro-2-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B332576.png)


![(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332583.png)

![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B332589.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B332590.png)
